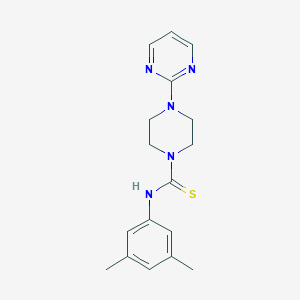
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce amyloid-beta accumulation in Alzheimer's disease, improve glucose metabolism in diabetes, and regulate mood in bipolar disorder.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ, making it a useful tool for studying the role of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ in various cellular processes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One direction is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ inhibitors based on the structure of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. Additionally, the development of novel drug delivery systems for N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide could improve its solubility and bioavailability, enhancing its potential therapeutic efficacy.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a chemical compound that has significant potential for therapeutic applications in various diseases. Its ability to inhibit N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ has been shown to have a positive effect on the treatment of cancer, Alzheimer's disease, diabetes, and bipolar disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-pyrimidinyl hydrazine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide.
科学研究应用
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been found to inhibit glycogen synthase kinase-3β (N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ has been shown to have a positive effect on the treatment of various diseases.
属性
产品名称 |
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide |
|---|---|
分子式 |
C17H21N5S |
分子量 |
327.4 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H21N5S/c1-13-10-14(2)12-15(11-13)20-17(23)22-8-6-21(7-9-22)16-18-4-3-5-19-16/h3-5,10-12H,6-9H2,1-2H3,(H,20,23) |
InChI 键 |
MYCRIBRZFAXQDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)




